Cas no 2320667-93-2 ((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone)

(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a heterocyclic compound featuring both a triazole and isoxazole moiety, linked via a piperidine scaffold. Its structural complexity enables potential applications in medicinal chemistry, particularly as a pharmacophore in drug discovery. The triazole group offers hydrogen bonding capability, while the isoxazole ring contributes to aromatic interactions, enhancing binding affinity in biological targets. The piperidine linker provides conformational flexibility, improving selectivity. This compound may serve as a versatile intermediate for synthesizing bioactive molecules, including kinase inhibitors or antimicrobial agents. Its well-defined synthetic route and stability under standard conditions make it suitable for further derivatization in research settings.
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone structure
2320667-93-2 structure
商品名:(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
CAS番号:2320667-93-2
MF:C17H17N5O2
メガワット:323.349182844162
CID:6359580
PubChem ID:121151177

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone 化学的及び物理的性質

名前と識別子

    • 1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
    • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
    • F6471-5585
    • 2320667-93-2
    • AKOS032692456
    • (5-phenyl-1,2-oxazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
    • インチ: 1S/C17H17N5O2/c23-17(15-12-16(24-19-15)13-4-2-1-3-5-13)21-9-6-14(7-10-21)22-11-8-18-20-22/h1-5,8,11-12,14H,6-7,9-10H2
    • InChIKey: SEJWVABHBMJOCB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(C2C=CC=CC=2)ON=1)N1CCC(CC1)N1C=CN=N1

計算された属性

  • せいみつぶんしりょう: 323.13822480g/mol
  • どういたいしつりょう: 323.13822480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 435
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-5585-10mg
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
10mg
$79.0 2023-05-13
Life Chemicals
F6471-5585-25mg
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
25mg
$109.0 2023-05-13
Life Chemicals
F6471-5585-2μmol
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
2μl
$57.0 2023-05-13
Life Chemicals
F6471-5585-5mg
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
5mg
$69.0 2023-05-13
Life Chemicals
F6471-5585-5μmol
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
5μl
$63.0 2023-05-13
Life Chemicals
F6471-5585-20μmol
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
20μl
$79.0 2023-05-13
Life Chemicals
F6471-5585-40mg
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
40mg
$140.0 2023-05-13
Life Chemicals
F6471-5585-50mg
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
50mg
$160.0 2023-05-13
Life Chemicals
F6471-5585-3mg
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
3mg
$63.0 2023-05-13
Life Chemicals
F6471-5585-20mg
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
2320667-93-2 90%+
20mg
$99.0 2023-05-13

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone 関連文献

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanoneに関する追加情報

Recent Advances in the Study of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS: 2320667-93-2)

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS: 2320667-93-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent modulator of specific biological targets, particularly in the context of neurological disorders and inflammatory diseases. The presence of both the triazole and isoxazole moieties in its structure contributes to its ability to interact with various enzymes and receptors, making it a promising scaffold for drug development. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding mechanisms and optimize its pharmacological properties.

One of the key findings from recent publications is the compound's efficacy in inhibiting certain kinases involved in inflammatory pathways. In vitro and in vivo studies have demonstrated its ability to reduce pro-inflammatory cytokine production, suggesting potential applications in treating conditions such as rheumatoid arthritis and neurodegenerative diseases. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been investigated to assess its suitability for further clinical development.

Another area of interest is the compound's potential as a therapeutic agent for cancer. Preliminary data indicate that it may exhibit selective cytotoxicity against certain cancer cell lines, possibly through the modulation of cell cycle regulators or induction of apoptosis. However, further studies are required to fully understand its mechanisms of action and to evaluate its safety and efficacy in more complex biological systems.

In summary, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone represents a promising candidate for drug development, with potential applications in inflammation and oncology. Ongoing research efforts are focused on optimizing its chemical structure, improving its therapeutic index, and exploring its interactions with other biological targets. The compound's versatility and unique pharmacophore make it a valuable subject for future investigations in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd